(e)-Methyl 2-anilinomethylene-3-oxobutanoate
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Overview
Description
2-acetyl-3-anilino-acrylic acid methyl ester is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in fragrances and flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-3-anilino-acrylic acid methyl ester typically involves the reaction of aniline with acetic anhydride to form N-phenylacetamide. This intermediate is then reacted with methyl acrylate under basic conditions to yield the desired ester. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-acetyl-3-anilino-acrylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-acetyl-3-anilino-acrylic acid methyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.
Industry: It is used in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-acetyl-3-anilino-acrylic acid methyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl acrylate: A simpler ester with similar reactivity but different applications.
Ethyl acetate: Another ester commonly used as a solvent and in flavorings.
Methyl butyrate: Known for its fruity odor and used in fragrances and flavorings.
Uniqueness
2-acetyl-3-anilino-acrylic acid methyl ester is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of an acetyl group, an anilino group, and an acrylic ester moiety makes it versatile for various applications in research and industry .
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
methyl (E)-3-hydroxy-2-(phenyliminomethyl)but-2-enoate |
InChI |
InChI=1S/C12H13NO3/c1-9(14)11(12(15)16-2)8-13-10-6-4-3-5-7-10/h3-8,14H,1-2H3/b11-9+,13-8? |
InChI Key |
CXKQIXFMOHKHIW-IHNPCTPUSA-N |
Isomeric SMILES |
C/C(=C(/C=NC1=CC=CC=C1)\C(=O)OC)/O |
Canonical SMILES |
CC(=C(C=NC1=CC=CC=C1)C(=O)OC)O |
Origin of Product |
United States |
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